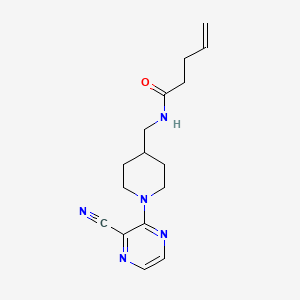

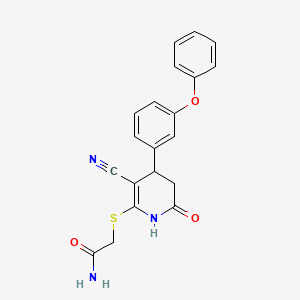

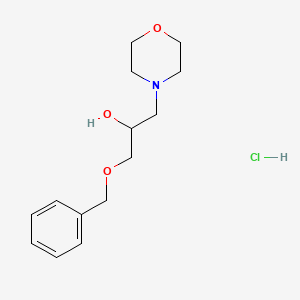

![molecular formula C14H17I B2954011 1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane CAS No. 2287271-13-8](/img/structure/B2954011.png)

1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BCP, also known as bicyclo[1.1.1]pentane, is a bioisosteric component found in drugs. Unlike naturally occurring compounds, BCP approximates the distance of a para-disubstituted benzene, which is often replaced in medicines to enhance treatment efficacy. Understanding its non-covalent interactions is crucial for predicting drug behavior at specific active sites .

Synthesis Analysis

BCP can be synthesized through various methods. One approach involves the co-crystallization of iodo-substituted derivatives with suitable co-crystals. For instance, iodo-BCP derivatives have been co-crystallized with 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield BCP products .

Molecular Structure Analysis

BCP’s molecular structure consists of a bicyclo[1.1.1]pentane scaffold . X-ray analysis reveals the presence of several non-covalent interactions, including I···I, I···N, N H···O, C H···O, and H C···H C contacts. The preference for halogen bonding (I···I or I···N) depends on electronic nature and the angle between bridgehead substituents. Co-crystals exhibit variations in trans-annular distances and interaction strengths .

Chemical Reactions Analysis

BCP derivatives engage in various chemical reactions, including halogen bonding, hydrogen bonding, and π···π stacking. The nature of substituents significantly influences the type of interactions observed. Computational analysis (Hirshfeld analysis, 2D fingerprint plots, DFT) provides insights into these interactions .

Physical And Chemical Properties Analysis

BCP exhibits unique properties due to its rigid bicyclic structure. These properties impact solubility, stability, and crystal packing. Further studies are needed to explore its behavior under different conditions .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17I/c1-10(2)11-5-3-4-6-12(11)13-7-14(15,8-13)9-13/h3-6,10H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJVGAQRWHDRCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

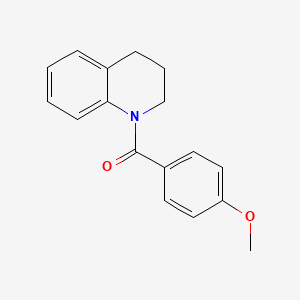

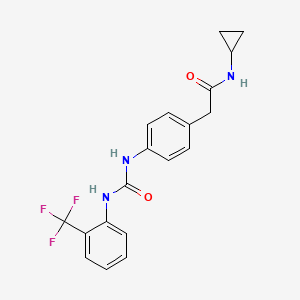

![N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2953928.png)

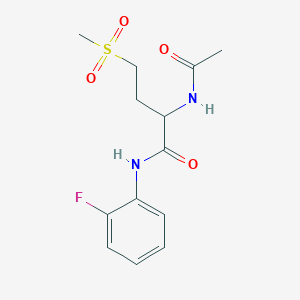

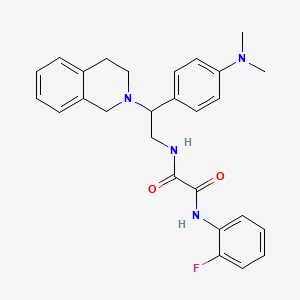

![3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

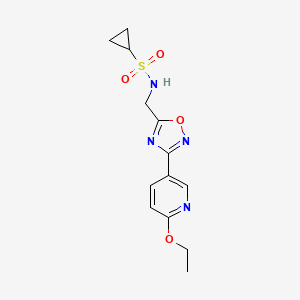

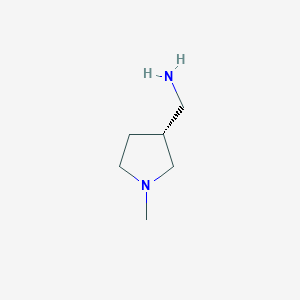

![5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2953942.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2953947.png)